![molecular formula C10H9NO2S B12988171 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12988171.png)
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrrole family, which is known for its diverse biological activities. The structure of this compound consists of a thieno[3,2-b]pyrrole core with an allyl group at the 4-position and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-substituted thienopyrrolecarboxylate esters.
Alkaline Hydrolysis: These esters are then subjected to alkaline hydrolysis to yield the corresponding carboxylic acids.
Activation of Carboxyl Group: The carboxyl group is activated by converting the carboxylic acids to acyl imidazoles.
Final Reaction: The acyl imidazoles are then reacted with appropriate nucleophiles, such as indole sodium salt, to produce the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the allyl group and the thieno[3,2-b]pyrrole core.
Amidation: The carboxylic acid group can be converted to amides through reactions with amines.
Common Reagents and Conditions
Nucleophiles: Indole sodium salt, ethylamine.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Amides: Formed through amidation reactions.
Oxidized Products: Resulting from oxidation of the allyl group.
Reduced Products: Resulting from reduction of the thieno[3,2-b]pyrrole core.
Scientific Research Applications
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves:
Enzyme Inhibition: The compound inhibits lysine-specific demethylases (KDM1A and LSD1), which play a crucial role in the regulation of gene transcription by demethylating lysine residues on histones.
Antiviral Activity: It acts as an allosteric inhibitor of RNA-dependent RNA polymerases, thereby interfering with viral replication.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl and benzyl counterparts. The presence of the allyl group enhances its potential as an enzyme inhibitor and broadens its spectrum of biological activities .
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-prop-2-enylthieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO2S/c1-2-4-11-7-3-5-14-9(7)6-8(11)10(12)13/h2-3,5-6H,1,4H2,(H,12,13) |
InChI Key |
OXWSFZVFOYISON-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C1C(=O)O)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one](/img/structure/B12988088.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B12988093.png)
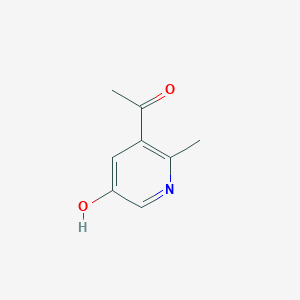
![2-(8'-(Hydroxymethyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-thiochromen]-1-yl)ethanol](/img/structure/B12988106.png)
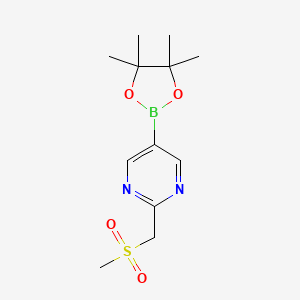
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B12988110.png)
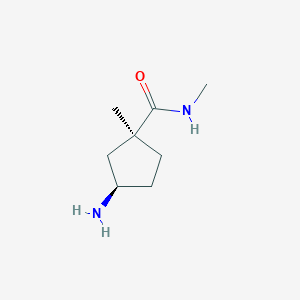
![2-[2-(Chloromethoxy)ethoxy]propane](/img/structure/B12988118.png)
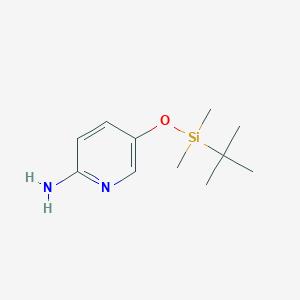

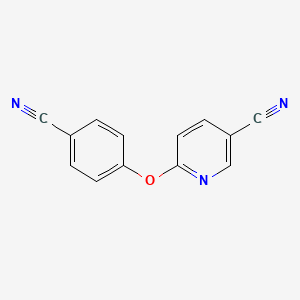
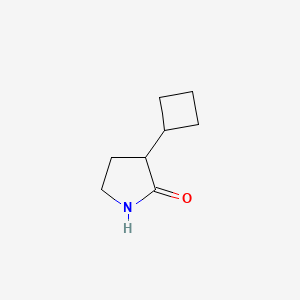
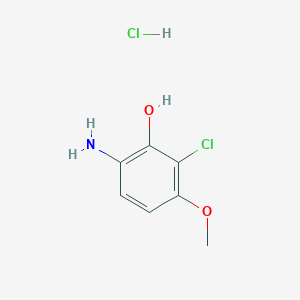
![1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B12988166.png)
